

A Technical Guide to the Physical Characteristics of Quinapril-d5

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Compound of Interest

Compound Name: Quinapril-d5

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical characteristics of **Quinapril-d5**, with a specific focus on its solubility and stability. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.

Introduction to Quinapril-d5

Quinapril-d5 is a deuterium-labeled version of Quinapril, an angiotensin-converting enzyme (ACE) inhibitor. Deuterated compounds are frequently used as internal standards in pharmacokinetic studies and other analytical applications. Understanding the physical properties of **Quinapril-d5** is crucial for its proper handling, formulation, and use in experimental settings.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its formulation, bioavailability, and overall therapeutic efficacy. While specific quantitative solubility data for **Quinapril-d5** is limited in publicly available literature, qualitative information and data for the non-deuterated form, Quinapril hydrochloride, provide valuable insights.

Qualitative Solubility of Quinapril-d5

Multiple sources indicate the general solubility of **Quinapril-d5** and its hydrochloride salt in various organic and aqueous solvents.

Table 1: Qualitative Solubility of **Quinapril-d5** and its Hydrochloride Salt

Form	Solvent	Solubility	Citation
Quinapril-d5	Methanol	Soluble	[1]
Quinapril-d5, Hydrochloride	Acetone	Soluble	[2]
Quinapril-d5, Hydrochloride	Water	Soluble	[2]

Quantitative Solubility of Quinapril Hydrochloride

Quantitative data for the non-deuterated form, Quinapril hydrochloride, can serve as a reasonable proxy for estimating the solubility of **Quinapril-d5** hydrochloride. The introduction of deuterium is not expected to dramatically alter the solubility profile.

Table 2: Quantitative Solubility of Quinapril Hydrochloride

Solvent	Solubility (mg/mL)	Molar Concentration (mM)	Notes	Citation
Ethanol	88	185.27	Sonication is recommended	[3]
Water	87	183.17	Sonication is recommended	[3]
DMSO	65	136.85	Sonication is recommended	[3]

Stability Profile

The stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life. Studies on Quinapril and its hydrochloride salt have established its susceptibility to degradation, particularly in the presence of moisture and at certain pH values.

General Stability and Storage of Quinapril-d5

Product datasheets for **Quinapril-d5** and its hydrochloride salt provide recommendations for storage to maintain its integrity.

Table 3: Storage and Stability of **Quinapril-d5**

Form	Short-Term Storage	Long-Term Storage	Stated Stability	Citation
Quinapril-d5	Room Temperature	-20°C	≥ 4 years at -20°C	[1]
Quinapril-d5, Hydrochloride	Room Temperature	-20°C	Not specified	[2]

For the non-deuterated form, Quinapril, it is recommended to be stored at a controlled room temperature between 20°C to 25°C (68°F to 77°F), protected from light, and kept in a tightly closed container[4][5].

Degradation of Quinapril

Quinapril is known to be unstable in aqueous solutions, with its degradation being pH-dependent[6]. The primary degradation pathways involve hydrolysis of the ester group and intramolecular cyclization[7]. The parent compound is reported to be most stable in the pH range of 5.5-6.5[6]. Forced degradation studies on Quinapril have shown significant degradation in the presence of humidity, temperature, and certain pharmaceutical excipients[8]. The degradation of Quinapril hydrochloride in tablets has been shown to follow a first-order reaction model[7].

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the solubility and stability of pharmaceutical compounds like **Quinapril-d5**.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

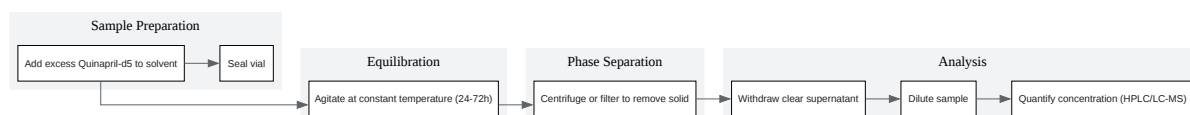
4.1.1 Materials and Equipment

- **Quinapril-d5**
- Selected solvents (e.g., water, methanol, acetone, phosphate buffer at various pH)
- Glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge or filtration apparatus (e.g., syringe filters)
- Analytical balance
- Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

4.1.2 Procedure

- Add an excess amount of **Quinapril-d5** to a vial containing a known volume of the selected solvent.
- Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
- Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
- After agitation, allow the samples to stand to let undissolved particles settle.
- Separate the saturated solution from the excess solid by centrifugation or filtration.
- Carefully withdraw an aliquot of the clear supernatant.

- Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.
- Quantify the concentration of **Quinapril-d5** in the diluted sample using a validated analytical method.



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Shake-Flask Solubility Determination Workflow

Protocol for Stability Testing (Accelerated Stability Study)

Accelerated stability studies are designed to predict the long-term stability of a drug substance by subjecting it to elevated stress conditions.

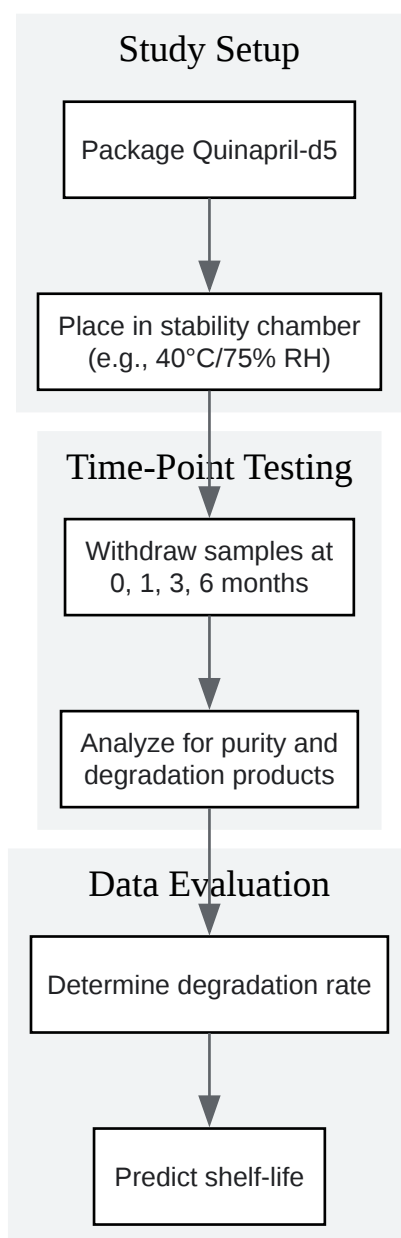
4.2.1 Materials and Equipment

- **Quinapril-d5**
- Stability chambers with controlled temperature and humidity
- Appropriate container closure systems
- Validated stability-indicating analytical method (e.g., HPLC)

4.2.2 Procedure

- Package a sufficient quantity of **Quinapril-d5** in the proposed container closure system.

- Place the samples in a stability chamber set to accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).
- Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
- At each time point, analyze the samples for appearance, purity, degradation products, and any other relevant physical or chemical changes using a validated stability-indicating method.
- Analyze the data to determine the degradation rate and predict the shelf-life under normal storage conditions.



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Accelerated Stability Study Workflow

Conclusion

This technical guide has summarized the available information on the physical characteristics of **Quinapril-d5**, with a focus on its solubility and stability. While quantitative data for the deuterated form is sparse, the properties of Quinapril hydrochloride provide a strong basis for understanding its behavior. The provided experimental protocols offer a framework for

conducting further detailed studies to precisely characterize **Quinapril-d5** for research and development purposes. It is recommended that researchers perform their own specific solubility and stability studies based on their intended applications and formulations.

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